(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol
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Overview
Description
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: is a complex organic compound featuring a pyrenyl group attached to a diol structure
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: undergoes various types of chemical reactions:
Oxidation: The diol group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to modify the pyrenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Major Products Formed: Oxidation can yield pyren-1-ylmethanol, while reduction can produce pyren-1-ylmethane.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in biochemical pathways related to its biological activity.
Comparison with Similar Compounds
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Pyren-1-ylmethanol, Pyren-1-ylmethane, and other pyrenyl derivatives.
Uniqueness: Its specific diol structure and methoxy group confer unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
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Properties
CAS No. |
682344-99-6 |
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Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2S)-3-(pyren-1-ylmethoxy)propane-1,2-diol |
InChI |
InChI=1S/C20H18O3/c21-10-17(22)12-23-11-16-7-6-15-5-4-13-2-1-3-14-8-9-18(16)20(15)19(13)14/h1-9,17,21-22H,10-12H2/t17-/m0/s1 |
InChI Key |
WQHGVTJIKDXENN-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COC[C@H](CO)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC(CO)O |
Origin of Product |
United States |
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